molecular formula C20H25N3O3S B5576759 4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}benzenesulfonamide

4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}benzenesulfonamide

Cat. No.: B5576759
M. Wt: 387.5 g/mol
InChI Key: LEFFOGFGOBTLFL-RBUKOAKNSA-N
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Description

4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}benzenesulfonamide is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.16166284 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The compound has been utilized in organic synthesis, particularly in carbamoylation reactions, which involve the conversion of amines to N-(benzenesulfonyl)ureas and alcohols to N-(benzenesulfonyl)carbamates. This process is facilitated by the presence of the dimethylamino group, contributing to the reactivity of the compound in such reactions. The synthesis of related structures demonstrates the compound's utility in generating a variety of chemically significant molecules, particularly in the context of synthesizing sulfonamide derivatives with potential biological activity (J. Sączewski, 2013).

Antimicrobial Activity

  • Derivatives of the compound have been investigated for their antimicrobial properties. A study on novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying the biologically active sulfonamide moiety revealed interesting antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (M. Ghorab et al., 2017).

Carbonic Anhydrase Inhibition

  • The compound's derivatives have been evaluated as inhibitors of human carbonic anhydrase isoforms, which are enzymes involved in various physiological processes. Studies have shown that certain derivatives exhibit selective inhibition towards specific isoforms of carbonic anhydrase, indicating potential therapeutic applications in treating conditions associated with dysregulated enzyme activity (Irena Vaškevičienė et al., 2019).

Nonlinear Optical Materials

  • Research into the structural and electronic properties of related compounds has contributed to the development of materials with nonlinear optical properties. Such materials are crucial for various applications in photonics and optoelectronics, demonstrating the broader implications of studying the chemical and physical properties of compounds like 4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}benzenesulfonamide (H. Umezawa et al., 2005).

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential uses as a pharmaceutical drug, and its safety profile .

Properties

IUPAC Name

4-[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-14-4-6-15(7-5-14)18-12-23(13-19(18)22(2)3)20(24)16-8-10-17(11-9-16)27(21,25)26/h4-11,18-19H,12-13H2,1-3H3,(H2,21,25,26)/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFFOGFGOBTLFL-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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